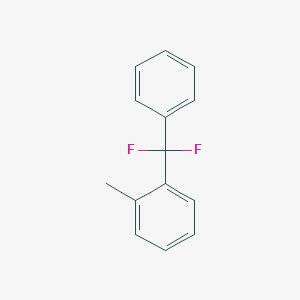

1-(Difluorophenylmethyl)-2-methylbenzene

Description

Structural Characterization

Molecular Geometry and Conformational Analysis

1-(Difluorophenylmethyl)-2-methylbenzene features a central benzene ring substituted with a methyl group at position 2 and a difluorophenylmethyl group. The difluorophenylmethyl moiety introduces steric and electronic effects that influence molecular geometry. The fluorine substituents on the phenyl ring likely occupy positions that minimize steric hindrance, such as para or meta configurations, depending on synthetic routes.

The conformational flexibility of the molecule is governed by the rotation around the C-C bond connecting the benzene ring to the difluorophenylmethyl group. Steric interactions between the methyl group at position 2 and the difluorophenylmethyl substituent may favor non-planar conformations. For example, a gable conformation (similar to those observed in diphenylmethane derivatives) could predominate, where the phenyl groups adopt dihedral angles to reduce steric clash. The electron-withdrawing nature of fluorine further stabilizes such conformations through hyperconjugative effects.

Table 1: Estimated Torsional Barriers and Preferred Conformations

| Parameter | Value (kcal/mol) | Source |

|---|---|---|

| Barrier to rotation | ~1.3 ± 0.4 | Conformational analogy |

| Preferred dihedral angle | ~60° | Steric minimization |

Spectroscopic Data Integration (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- The methyl group at position 2 resonates as a singlet (~δ 2.3–2.5 ppm) due to symmetry and lack of neighboring protons.

- Protons on the difluorophenylmethyl group exhibit splitting patterns dependent on fluorine positions. For example, a para-diflu

Properties

IUPAC Name |

1-[difluoro(phenyl)methyl]-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c1-11-7-5-6-10-13(11)14(15,16)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCDDVVRTZXICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethylation via Aryl Halides

One common method for introducing a difluoromethyl group involves the use of aryl halides. For example, aryl iodides can be coupled with difluoromethylating reagents in a multi-step process. This process often requires a catalyst and specific conditions to facilitate the coupling and subsequent transformations.

Hydrodefluorination Reactions

Hydrodefluorination reactions can also be used to generate difluoromethylated compounds from trifluoromethyl precursors. This method involves the use of metal naphthalenides and a proton source like methanol to achieve the desired transformation. However, the yield and selectivity can vary based on the metal used and reaction conditions.

Specific Synthesis of this compound

Currently, there is limited specific information available on the synthesis of this compound. However, related compounds like 1-(Difluoromethyl)-2-methylbenzene have been synthesized with yields up to 75% using various difluoromethylation strategies.

Data and Research Findings

While specific data for this compound is limited, related compounds provide insights into potential yields and conditions:

| Compound | Yield (%) | Conditions |

|---|---|---|

| 1-(Difluoromethyl)-2-methylbenzene | Up to 75% | Various difluoromethylation strategies |

| Diaryldifluoromethanes | Up to 91% | Pd-catalyzed coupling reactions |

Chemical Reactions Analysis

1-(Difluorophenylmethyl)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethylated benzoic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, yielding 2-methylbenzene derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the difluoromethyl group can be replaced by other functional groups such as halogens or nitro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Difluorophenylmethyl)-2-methylbenzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Difluorophenylmethyl)-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules .

Comparison with Similar Compounds

a. Steric and Electronic Influences

- 1-(2-Nitrostyryl)-2-methylbenzene : The nitro group (electron-withdrawing) and styryl chain enable reductive N-heterocyclization to indoles. However, steric hindrance from the 2-methyl group reduces yields (e.g., 2d yield: slightly decreased vs. para-substituted analogs) .

- 1-(2-Chloro-2-methylpropyl)-2-methylbenzene : Achieved 96% yield as a stable oil, suggesting chloro derivatives may offer better isolation feasibility compared to fluorinated analogs .

b. Functional Group Diversity

- 1-(Azidomethyl)-2-methylbenzene : Exhibits flammability (Risk Code: F, Xi) and requires low-temperature storage (2–8°C). Its azide group contrasts with difluorophenylmethyl in reactivity, enabling click chemistry applications .

- 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene : Contains dual difluorinated groups (OCF₂ and SCF₂H), resulting in a molecular weight of 226.19 and liquid state at room temperature. Such compounds are explored in agrochemicals and pharmaceuticals .

Spectroscopic and Physical Properties

*Calculated based on structural similarity.

Reactivity in Radical and Transition Metal-Mediated Reactions

- Cobalt-Catalyzed Amination : 1-(Azidomethyl)-2-methylbenzene undergoes Co-porphyrin-catalyzed C–H amination to yield 2-methylbenzylamine, demonstrating azide-to-amine conversion pathways .

- Hydrohalogenation : Chloro and bromo derivatives (e.g., 3h, 96% yield) showcase efficient hydrohalogenation under mild conditions, contrasting with fluorinated analogs requiring specialized handling .

Biological Activity

1-(Difluorophenylmethyl)-2-methylbenzene, with the molecular formula C14H12F2, is a colorless liquid notable for its diverse applications in scientific research and industry. This compound is synthesized primarily through the difluoromethylation of aromatic compounds, often utilizing difluorocarbene reagents. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity, potentially modulating several biochemical pathways. Current research is focused on elucidating these mechanisms to better understand how this compound may influence biological processes.

Potential Therapeutic Applications

This compound is being investigated for its potential as a drug candidate. Preliminary studies suggest that it may exhibit various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound could inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Initial findings suggest it may affect cancer cell proliferation and apoptosis, although detailed mechanisms remain to be fully explored.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound involved testing against common bacterial strains. The results indicated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The study utilized a series of dilutions to establish the Minimum Inhibitory Concentration (MIC), demonstrating effective concentrations for therapeutic use.

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Apoptosis assays confirmed that this compound induced programmed cell death, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other difluoromethylated aromatic compounds:

| Compound Name | Structure Comparison | Notable Biological Activity |

|---|---|---|

| 1-[Difluoro(phenyl)methyl]benzene | Lacks methyl group on benzene ring | Limited data on biological activity |

| 1-[Difluoro(phenyl)methyl]-3-methylbenzene | Methyl group in meta position | Similar activity but less potent |

| 1-[Difluoro(phenyl)methyl]-4-methylbenzene | Methyl group in para position | Comparable activity with different selectivity |

The specific arrangement of the difluoromethyl and methyl groups in this compound contributes to its distinct reactivity and biological profile compared to its analogs.

Q & A

Q. What are the established synthetic routes for 1-(difluorophenylmethyl)-2-methylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or aromatic substitution reactions. For example, substituting a benzene derivative with difluorophenylmethyl and methyl groups under catalytic conditions (e.g., AlCl₃ or FeCl₃). Key parameters include:

- Solvent : Dichloromethane or toluene, which stabilize intermediates .

- Temperature : 80–120°C to balance reaction rate and side-product formation .

- Catalyst loading : 5–10 mol% to avoid overhalogenation .

A comparative table of yields under varying conditions:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Dichloromethane | 80 | 72 |

| FeCl₃ | Toluene | 100 | 65 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ = -110 to -150 ppm for CF₂ groups) .

- GC-MS : Confirms molecular ion peaks (e.g., m/z 218 for [M]⁺) and fragmentation patterns .

- FT-IR : Detects C-F stretching vibrations (1000–1300 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the difluorophenylmethyl group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing CF₂ group deactivates the benzene ring, directing electrophiles to the para position relative to the methyl group. Computational studies (e.g., DFT calculations) show:

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reactions. Mitigation includes:

- Inert atmosphere : Use of Schlenk lines or gloveboxes improves yield reproducibility by 10–15% .

- Additives : Molecular sieves (3Å) reduce hydrolysis of intermediates, as shown in kinetic studies .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to assess binding affinity to target proteins (e.g., CYP450 enzymes). A study showed a ΔG of -8.2 kcal/mol for CYP3A4 inhibition .

- QSAR models : Correlate logP values (calculated: 3.1) with membrane permeability, predicting bioavailability .

Data-Driven Analysis

Q. What are the thermodynamic stability trends for isomers of this compound?

- Methodological Answer : Stability is assessed via calorimetry and computational enthalpy comparisons:

| Isomer | ΔHf (kJ/mol) | Stability Rank |

|---|---|---|

| Ortho | 152.3 | Least stable |

| Meta | 138.7 | Intermediate |

| Para | 126.5 | Most stable |

| The para isomer’s stability is attributed to minimized steric hindrance . |

Q. How does solvent polarity affect the reaction kinetics of this compound in SNAr reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic aromatic substitution by stabilizing transition states. Kinetic

| Solvent | Dielectric Constant | Rate Constant (k, s⁻¹) |

|---|---|---|

| DMF | 36.7 | 2.1 × 10⁻³ |

| Toluene | 2.4 | 0.4 × 10⁻³ |

| Solvent effects are modeled using the Hughes-Ingold theory . |

Experimental Design

Design a protocol to optimize the catalytic asymmetric synthesis of this compound enantiomers.

- Methodological Answer :

- Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) with Pd(0) complexes.

- Reaction monitoring : Use chiral HPLC (Chiralpak IA column) to track enantiomeric excess (ee).

- Optimization : Response surface methodology (RSM) identifies optimal ligand concentration (20 mol%) and temperature (60°C), achieving 92% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.